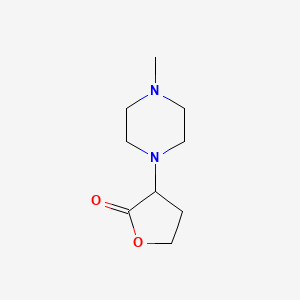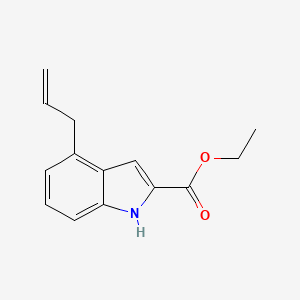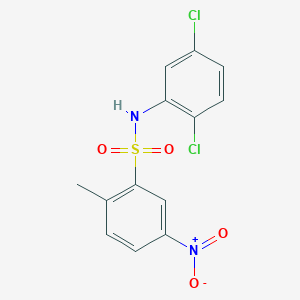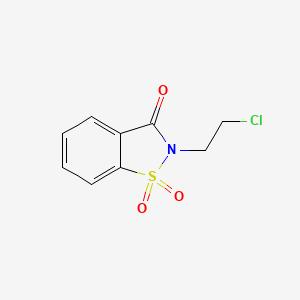
3-(4-Methylpiperazin-1-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-yl)oxolan-2-one is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine and oxolanone, and it is known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)oxolan-2-one typically involves the reaction of 4-methylpiperazine with oxalyl chloride, followed by cyclization to form the oxolanone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, crystallization, and drying to ensure the final product meets the required specifications for purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpiperazin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
3-(4-Methylpiperazin-1-yl)oxolan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one: This compound is structurally similar but lacks the methyl group on the piperazine ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar piperazine ring but differs in the presence of a propanoic acid group instead of the oxolanone ring.
Uniqueness
3-(4-Methylpiperazin-1-yl)oxolan-2-one is unique due to its specific combination of the piperazine and oxolanone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
| 81413-28-7 | |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-10-3-5-11(6-4-10)8-2-7-13-9(8)12/h8H,2-7H2,1H3 |
Clé InChI |
WUCWNFMVUTWGEE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)






